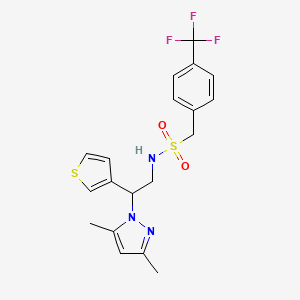

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H20F3N3O2S2 and its molecular weight is 443.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pyrazole and thiophene derivatives with sulfonamide precursors. Key steps include:

- Thiophene functionalization : Thiophene-3-yl groups are introduced via nucleophilic substitution or cross-coupling reactions under inert atmospheres.

- Pyrazole incorporation : 3,5-Dimethylpyrazole is attached using alkylation or condensation reactions in polar aprotic solvents (e.g., DMF, acetonitrile) .

- Sulfonamide linkage : Methanesulfonamide groups are introduced via sulfonylation reactions with methanesulfonyl chloride, often using triethylamine as a base to neutralize HCl byproducts .

- Yield optimization : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity. Reaction temperatures (60–80°C) and prolonged stirring (12–24 hrs) enhance conversion .

Q. How can the compound’s structure be confirmed, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires:

- NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., pyrazole methyl groups at ~2.3 ppm, thiophene protons at ~6.8–7.5 ppm) and carbon backbone .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- Infrared spectroscopy (IR) : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-H vibrations .

- Elemental analysis : Ensures stoichiometric consistency with the molecular formula .

Q. What are the compound’s key physicochemical properties, and how do they influence bioactivity?

- Methodological Answer :

- Lipophilicity : The trifluoromethyl group enhances logP, improving membrane permeability (measured via octanol/water partitioning) .

- Solubility : Limited aqueous solubility (common for sulfonamides) necessitates DMSO or cyclodextrin-based formulations for in vitro assays .

- Stability : pH-dependent degradation studies (e.g., HPLC monitoring at 37°C) assess shelf-life. The pyrazole-thiophene core is stable under physiological pH .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate the compound’s biological activity, and how are contradictions in data resolved?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC50 determination (dose-response curves). Include positive controls (e.g., staurosporine for kinases) .

- Cell viability assays : Compare MTT and ATP-lite assays to distinguish cytostatic vs. cytotoxic effects. Contradictions may arise from assay sensitivity; orthogonal methods (e.g., clonogenic assays) validate results .

- Target engagement : SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) confirm direct target binding .

Q. How does the trifluoromethyl group modulate interactions with biological targets?

- Methodological Answer :

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) show CF3 groups forming hydrophobic interactions with target pockets (e.g., ATP-binding sites in kinases) .

- SAR studies : Compare analogs without CF3. For example, replacing CF3 with Cl reduces potency by 10-fold in kinase inhibition assays, highlighting its role in binding affinity .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify CYP450-mediated degradation. Introduce deuterium at labile positions to prolong half-life .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. High binding (>95%) may necessitate structural modifications (e.g., adding polar substituents) .

- In vivo PK : Administer IV/PO in rodents; LC-MS/MS quantifies plasma concentrations. Poor oral bioavailability (<20%) suggests prodrug approaches .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to analogs with pyrazole-thiophene scaffolds?

- Methodological Answer :

- Bioactivity comparison : A table of analogs highlights key differences:

| Compound | Substituents | IC50 (Kinase X) | LogP |

|---|---|---|---|

| Target | CF3, thiophen-3-yl | 0.12 µM | 3.8 |

| Analog A | Cl, thiophen-2-yl | 1.4 µM | 4.1 |

| Analog B | CH3, furan-3-yl | 8.7 µM | 2.9 |

- Thiophen-3-yl improves potency over furan derivatives due to enhanced π-π stacking .

Q. What mechanistic hypotheses explain its activity in inflammatory disease models, and how are they validated?

- Methodological Answer :

- Hypothesis : Inhibition of NF-κB or COX-2 pathways. Validate via:

- Western blotting (reduced p65 phosphorylation in LPS-stimulated macrophages) .

- COX-2 enzyme assays (competitive inhibition kinetics) .

- In vivo validation : Use murine collagen-induced arthritis models. Dose-dependent reduction in paw swelling and cytokine levels (ELISA) confirms efficacy .

Q. Experimental Design and Data Analysis

Q. How should researchers design dose-ranging studies to balance efficacy and toxicity?

- Methodological Answer :

- MTD determination : Conduct acute toxicity studies in rodents (single doses from 10–500 mg/kg). Monitor weight loss, organ histopathology .

- Efficacy window : Use PK/PD modeling to align trough concentrations with IC90 values from in vitro assays. For example, BID dosing at 25 mg/kg maintains plasma levels above 0.1 µM .

Q. What statistical approaches resolve discrepancies between in vitro and in vivo activity data?

- Methodological Answer :

- Multivariate regression : Correlate logP, solubility, and protein binding with in vivo efficacy. High protein binding may explain reduced in vivo activity despite low IC50 .

- Bayesian meta-analysis : Pool data from multiple assays to estimate "true" effect size, weighting in vitro data by assay robustness .

属性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2S2/c1-13-9-14(2)25(24-13)18(16-7-8-28-11-16)10-23-29(26,27)12-15-3-5-17(6-4-15)19(20,21)22/h3-9,11,18,23H,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVFFZNSOCEROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CSC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。